Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrF3NO5 It is known for its unique combination of bromine, nitro, and trifluoromethoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-bromo-4-(trifluoromethoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent and conditions.
Scientific Research Applications
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Bromo-5-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.
Methyl 3-Bromo-4-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern.
Methyl 3-Nitro-4-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom .
Uniqueness
Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is unique due to the combination of bromine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require these functionalities .
Biological Activity
Methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethoxy group. The trifluoromethoxy group enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The bromine and trifluoromethoxy groups are known to facilitate the formation of stable intermediates in chemical reactions, which can lead to covalent bonding with target biomolecules. This property is essential for its potential as an anticancer agent and in other therapeutic applications .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting that it could serve as a lead compound for the development of new antibiotics.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been evaluated for its potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : A reduction in cell viability by approximately 70% at a concentration of 50 μM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound triggers programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (MCF-7 Viability Reduction %) |
---|---|---|
This compound | 16 | 70 |
Methyl 3-bromo-5-nitrobenzoate | 32 | 40 |
Methyl 3-chloro-5-nitrobenzoate | 64 | 30 |
Properties
Molecular Formula |
C9H5BrF3NO5 |
---|---|
Molecular Weight |
344.04 g/mol |
IUPAC Name |
methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-5(10)7(19-9(11,12)13)6(3-4)14(16)17/h2-3H,1H3 |
InChI Key |
UCLXDJHJMKDKAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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